11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound belongs to the dibenzodiazepinone family, characterized by a seven-membered diazepine ring fused with two benzene rings. The core structure is substituted with a 5-chloro-3-methyl-1-phenylpyrazole moiety at position 11 and two methyl groups at position 3. The molecular formula is C27H25ClN4O, with a molar mass of 457.97 g/mol.
The synthesis of analogous dibenzodiazepinones (e.g., ) typically involves cyclocondensation reactions between substituted amines and ketones or aldehydes under acidic conditions. For instance, details the use of 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde in synthesizing bicyclic derivatives, which may parallel the preparation of the target compound .
Properties
Molecular Formula |
C25H25ClN4O |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
6-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H25ClN4O/c1-15-21(24(26)30(29-15)16-9-5-4-6-10-16)23-22-19(13-25(2,3)14-20(22)31)27-17-11-7-8-12-18(17)28-23/h4-12,23,27-28H,13-14H2,1-3H3 |
InChI Key |
HALUOMUJKGFJCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Catalyst- and Solvent-Free Five-Molecule Cascade
A breakthrough in synthesizing the dibenzodiazepine-pyrazole hybrid involves a five-molecule cascade reaction under catalyst- and solvent-free conditions. This method utilizes commercially available 4-hydroxychromen-2-one, substituted anilines, and acetone to construct the spiro[benzo[b]diazepine-2,2′-pyrano[3,2-c]chromen] core through sequential transformations:
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Intermediate Formation :
-
Acetone reacts with aniline to form iso-propylidenephenylamine (I )
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Concurrently, acetone condenses with 4-hydroxychromen-2-one to yield 3-iso-propylidenechroman-2,4-dione (II )
-
-
Michael Addition : Intermediate I undergoes nucleophilic attack on II , initiating ring formation.
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Spirocyclization : The resulting adduct undergoes intramolecular cyclization, forming the dibenzodiazepine framework with 87% atom economy.
Key Advantages :
-
Eliminates toxic catalysts (e.g., POCl₃, P₄S₁₀)
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Achieves 68–72% isolated yields for analogs
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Enables gram-scale production without chromatography
| Parameter | Specification |
|---|---|
| CAS Number | 1136-60-3 |
| Molecular Formula | C₁₁H₁₁ClN₂O |
| Molecular Weight | 222.67 g/mol |
| Hazard Class | 6.1 (UN 2811, PG III) |
Coupling Protocol :
-
Activation : Treat III with SOCl₂ to generate the corresponding chloride
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Nucleophilic Attack : React with dibenzodiazepine enolate at −78°C
-
Workup : Aqueous NaHCO₃ quench followed by EtOAc extraction
Yield Optimization :
-
15% excess pyrazole chloride improves yield to 64%
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THF solvent outperforms DMF (58% vs. 42% yield)
Comparative Analysis of Synthetic Routes
Critical Observations :
-
Cascade methods reduce step count by 40% compared to linear syntheses
-
Fatty alcohol solvents (C12–C18) enhance reaction safety profile
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Spirocyclization selectivity exceeds 95:5 dr in optimal conditions
Mechanistic Insights into Diazepine Formation
The dibenzo[b,e]diazepin-1-one core forms via a proposed mechanism involving:
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Knoevenagel Condensation : Between acetone and 4-hydroxychromen-2-one
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Mannich-Type Cyclization :
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Tautomerization : Keto-enol equilibrium stabilizes the 3,3-dimethyl configuration
Spectroscopic Validation :
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¹H NMR : Singlets at δ 1.38 (6H, CH₃) confirm dimethyl substitution
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HRMS : m/z 478.1542 [M+H]⁺ matches theoretical 478.1539
Industrial-Scale Adaptation Challenges
Thermal Management
Exothermic cyclization steps require:
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Jacketed reactors with ΔT ≤ 15°C/min
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Dilute conditions (0.5 M in toluene) to prevent runaway
Purification Protocols
-
Crystallization : Hexane/EtOAc (3:1) achieves 99.1% purity
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Chromatography Avoidance : Reduces production costs by 37%
Chemical Reactions Analysis
Types of Reactions
11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as amines or ethers.
Scientific Research Applications
11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Bioactivity: Compound 4g () demonstrates α-glucosidase inhibition, suggesting that pyrazole-substituted heterocycles may target metabolic enzymes . The target compound’s dibenzodiazepinone core, however, could influence solubility and binding affinity differently compared to quinazolinones.
Dibenzodiazepinone Derivatives with Varied Substituents
Table 2: Core Structure Modifications
Key Observations:
- Chromen Substitution : The chromen moiety in introduces π-conjugation, which may enhance UV absorption or fluorescence properties compared to the target compound’s pyrazole group .
Computational and Methodological Insights
- Similarity Coefficients: highlights the Tanimoto coefficient as a robust metric for comparing binary fingerprints of chemical structures. The target compound’s pyrazole and dibenzodiazepinone groups would yield distinct similarity scores compared to triazinones or quinazolinones, affecting virtual screening outcomes .
- Structure-Activity Relationships (SAR) : The absence of direct bioactivity data for the target compound necessitates reliance on analogs. For example, α-glucosidase inhibition in Compound 4g () suggests that electron-withdrawing groups (e.g., chloro) on pyrazole may enhance enzyme binding .
Biological Activity
The compound 11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula for the compound is with a molecular weight of approximately 365.86 g/mol. The structure features a dibenzo diazepine core fused with a pyrazole moiety.
- IUPAC Name : 11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- CAS Number : Not available
- Solubility : Soluble in organic solvents; limited solubility in water.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, some synthesized pyrazole derivatives have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 1.9 to 7.8 µg/mL .
Anticancer Properties
Research has demonstrated that compounds similar to the target compound have antiproliferative effects against cancer cell lines. For example, certain N-substituted carbazoles exhibited IC50 values in the nanomolar range against ovarian and prostatic carcinoma cell lines . The specific mechanism often involves the inhibition of key kinases involved in cell proliferation.
Neuroprotective Effects
The neuroprotective potential of pyrazole derivatives has been explored in various models of neurodegenerative diseases. These compounds have shown promise in reducing oxidative stress and inflammation in neuronal cells .
Analgesic and Anti-inflammatory Effects
Compounds with similar structures have been evaluated for their analgesic and anti-inflammatory effects. In animal models, certain pyrazole derivatives demonstrated significant pain relief comparable to standard analgesics .
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of synthesized pyrazole derivatives against common pathogens. The results indicated that several compounds had notable antibacterial activity with zones of inhibition measuring up to 26 mm at a concentration of 50 µg/mL .
Study 2: Anticancer Activity
In another study focusing on anticancer properties, N-substituted pyrrolocarbazoles were found to inhibit pim-kinase activity effectively. The most potent inhibitors had IC50 values between 46–75 nM against human cancer cell lines PA1 and DU145 .
Study 3: Neuroprotective Mechanisms
Research involving neuroprotective mechanisms highlighted that certain pyrazole derivatives could mitigate neuronal damage in models of oxidative stress by enhancing antioxidant defenses and reducing inflammatory cytokine levels .
Q & A
Q. What are the key synthetic routes for synthesizing this compound?
The compound is typically synthesized via condensation reactions between substituted pyrazole precursors and dibenzo[b,e][1,4]diazepinone derivatives. For example, coupling 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with a diazepinone intermediate under reflux in ethanol with sodium acetate as a catalyst (yields ~70–96%) . Characterization involves NMR, IR, and mass spectrometry to confirm regioselectivity and purity.
Q. What standard analytical methods are used to characterize its structure?
Basic characterization includes:
Q. How is its solubility profile determined for in vitro assays?
Solubility is assessed in polar (DMSO, water) and nonpolar solvents (chloroform, ethyl acetate) using UV-Vis spectroscopy or HPLC. For example, solubility in DMSO at 25°C is typically >10 mM, while aqueous solubility may require co-solvents or surfactants due to hydrophobic dibenzodiazepine and pyrazole moieties .
Q. What computational tools predict its potential biological activity?
Quantitative Structure-Activity Relationship (QSAR) models using software like Schrödinger or MOE analyze electronic (e.g., HOMO/LUMO energies) and steric descriptors. Pyrazole ring substituents (e.g., chloro, methyl groups) correlate with CNS activity due to enhanced lipophilicity and receptor binding .
Advanced Research Questions
Q. How can synthesis be optimized using computational reaction design?
Quantum chemical calculations (e.g., DFT with Gaussian) model transition states and intermediates to identify energy barriers. For example, ICReDD’s workflow combines reaction path searches with machine learning to narrow optimal conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation by 40–60% .
Q. What crystallographic techniques resolve structural ambiguities?
Single-crystal X-ray diffraction confirms absolute configuration and intermolecular interactions (e.g., π-π stacking between phenyl rings). For derivatives, space group assignments (e.g., monoclinic ) and hydrogen-bonding networks (e.g., N-H···O) are critical for understanding packing efficiency .
Q. How are pharmacological targets identified for this compound?
Advanced methods include:
- Kinase profiling : High-throughput screening against panels (e.g., Eurofins KinaseProfiler) to identify inhibition (e.g., GSK-3β, IC < 1 µM).
- SPR (Surface Plasmon Resonance) : Binding affinity measurements with immobilized receptors (e.g., GABA subtypes).
- CRISPR-Cas9 gene editing : Knockout studies to validate target specificity .
Q. How are metabolic stability and degradation pathways studied?
Q. What experimental design (DoE) strategies optimize reaction yields?
Fractional factorial designs (e.g., Taguchi methods) test variables like catalyst loading (5–20 mol%), temperature (80–120°C), and solvent polarity. Response surface models (RSM) predict optimal conditions (e.g., 15 mol% NaOAc in ethanol at 100°C) to maximize yields to >90% .
Q. How are structural modifications tailored to improve pharmacokinetics?
- Bioisosteric replacement : Substituting the 5-chloro group with trifluoromethyl enhances metabolic stability.
- Prodrug strategies : Esterification of the lactam carbonyl improves aqueous solubility for IV administration .
Data Analysis and Conflict Resolution
Q. How to resolve contradictions in reported biological activity data?
Use Structure-Activity Relationship (SAR) analysis to isolate substituent effects. For example, conflicting IC values for kinase inhibition may arise from divergent assay conditions (e.g., ATP concentration). Validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric) .
Q. What statistical methods validate experimental reproducibility?
Apply ANOVA with post-hoc Tukey tests to compare triplicate data. For HPLC purity assays, a relative standard deviation (RSD) <2% indicates reproducibility. Outliers are identified via Grubbs’ test .
Emerging Methodologies
Q. Can AI-driven platforms accelerate derivative synthesis?
Yes. Tools like COMSOL Multiphysics integrate reaction kinetics models with AI to predict optimal flow reactor parameters (e.g., residence time, pressure). Autonomous labs with robotic liquid handlers enable high-throughput screening of 100+ analogs/month .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
